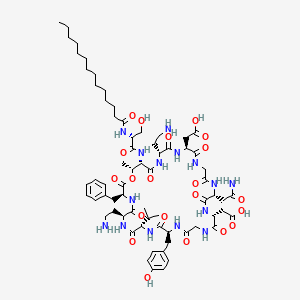
Cilagicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cilagicin is a synthetic antibiotic that has shown significant promise in combating drug-resistant bacteria. Developed through computational models of bacterial gene products, this compound has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile .
Métodos De Preparación
Cilagicin is synthesized using a combination of bioinformatics and synthetic chemistry techniques. Researchers screened approximately 10,000 bacterial genomes for biosynthetic gene clusters that encode lipopeptide-producing nonribosomal peptide synthetases. The identified gene clusters were then analyzed to predict the lipopeptide product, which was subsequently synthesized using solid-phase synthesis . This method allows for the production of this compound without the need for traditional bacterial culture techniques, making it a scalable approach for antibiotic discovery .
Análisis De Reacciones Químicas
Cilagicin undergoes several types of chemical reactions, primarily involving its interaction with bacterial cell wall components. It binds to two molecules, undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP), which are essential for bacterial cell wall biosynthesis . This dual binding mechanism disrupts cell wall synthesis, leading to the accumulation of cell wall precursors and ultimately bacterial cell death . The major products formed from these reactions are disrupted cell wall components and accumulated precursors .
Aplicaciones Científicas De Investigación
Cilagicin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model for the development of new antibiotics using computational and synthetic approaches . In biology, this compound is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance . In medicine, this compound holds potential as a treatment for infections caused by drug-resistant bacteria, offering a new line of defense against these challenging pathogens . Industrially, this compound’s scalable production method could revolutionize the way antibiotics are discovered and manufactured .
Mecanismo De Acción
Cilagicin exerts its effects by binding to two key molecules involved in bacterial cell wall biosynthesis: undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP) . These molecules act as chaperones, transporting glycopeptide subunits to the outside of the bacterial cell where they are polymerized to build the cell wall . By binding to both molecules, this compound disrupts this process, leading to the accumulation of cell wall precursors and the eventual death of the bacterial cell .
Comparación Con Compuestos Similares
Cilagicin is unique in its dual binding mechanism, which sets it apart from other antibiotics that typically bind to only one target molecule. For example, bacitracin binds to undecaprenyl pyrophosphate but not undecaprenyl phosphate, allowing bacteria to develop resistance by relying on the unbound molecule . Other similar compounds include paenilagicin and virgilagicin, which also exhibit potent activity against multidrug-resistant Gram-positive pathogens but do not lead to resistance even after prolonged exposure . This compound’s ability to bind to both target molecules reduces its susceptibility to resistance, making it a promising candidate for future antibiotic development .
Propiedades
Fórmula molecular |
C68H103N15O21 |
|---|---|
Peso molecular |
1466.6 g/mol |
Nombre IUPAC |
2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-18-(carboxymethyl)-12-[(4-hydroxyphenyl)methyl]-33-[[(2R)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-34-methyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-9-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid |
InChI |
InChI=1S/C68H103N15O21/c1-5-6-7-8-9-10-11-12-13-14-18-21-52(87)76-50(37-84)65(100)83-58-39(4)104-68(103)49(31-40-19-16-15-17-20-40)81-62(97)44(27-29-70)77-66(101)57(38(2)3)82-64(99)45(30-41-22-24-42(85)25-23-41)74-53(88)35-72-60(95)48(34-56(92)93)80-63(98)46(32-51(71)86)75-54(89)36-73-59(94)47(33-55(90)91)79-61(96)43(26-28-69)78-67(58)102/h15-17,19-20,22-25,38-39,43-50,57-58,84-85H,5-14,18,21,26-37,69-70H2,1-4H3,(H2,71,86)(H,72,95)(H,73,94)(H,74,88)(H,75,89)(H,76,87)(H,77,101)(H,78,102)(H,79,96)(H,80,98)(H,81,97)(H,82,99)(H,83,100)(H,90,91)(H,92,93)/t39-,43-,44+,45+,46-,47+,48-,49+,50-,57+,58+/m1/s1 |
Clave InChI |
VWUVBLKQQIUNSB-ONAOSSAGSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)N[C@H](CO)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC1=O)CCN)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCN)CC3=CC=CC=C3)C |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCN)CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


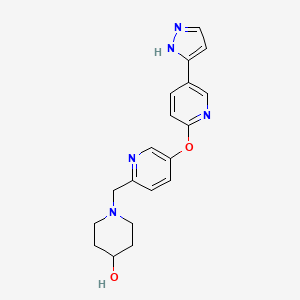

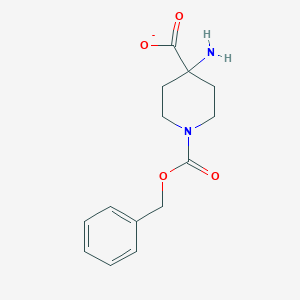
![N-[4-[11-(1-ethyl-3-fluoropyrazol-4-yl)-5-methyl-4-oxo-12-[1-(trideuteriomethyl)indazol-5-yl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-3-yl]-1-methylcyclohexyl]cyclopropanecarboxamide](/img/structure/B12366677.png)

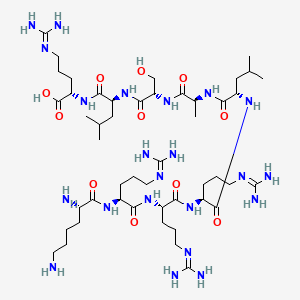
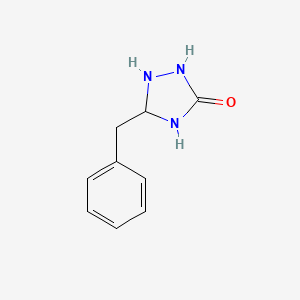
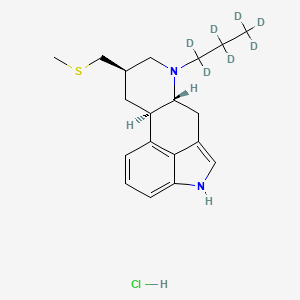

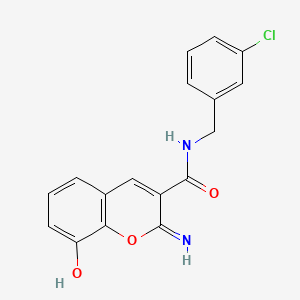
![3-(3-Hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one](/img/structure/B12366706.png)

![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B12366724.png)
![4-[2-(methoxymethyl)-1-[(1R)-1-phenylethyl]-8-[[(3S)-pyrrolidin-3-yl]methoxy]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole;hydrochloride](/img/structure/B12366729.png)
